molecular formula C13H16N2O4 B2890171 Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate CAS No. 954722-15-7

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate

Cat. No.: B2890171
CAS No.: 954722-15-7
M. Wt: 264.281
InChI Key: NJWOJRVBMJRJGI-UHFFFAOYSA-N
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Description

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate is a chemical compound with diverse applications in scientific research. It is characterized by the presence of an oxazolidinone ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate typically involves the reaction of an oxazolidinone derivative with ethyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters precisely, ensuring the quality and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar applications.

    Oxazolidinone derivatives: Various derivatives with different substituents on the oxazolidinone ring.

Uniqueness

Ethyl ((2-oxo-3-phenyloxazolidin-5-yl)methyl)carbamate is unique due to its specific structure, which allows for versatile chemical modifications. This versatility makes it a valuable tool in the synthesis of a wide range of compounds, from pharmaceuticals to materials .

Properties

IUPAC Name

ethyl N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-2-18-12(16)14-8-11-9-15(13(17)19-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWOJRVBMJRJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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